molecular formula C18H16N2OS B5541511 4-methyl-N-(2-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide

4-methyl-N-(2-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B5541511
M. Wt: 308.4 g/mol
InChI Key: DUGLIXKPCKYPRU-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide is a chemical compound belonging to the thiazole class. Thiazoles are heterocyclic compounds that have significant applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related thiazole compounds involves chemoselective thionation-cyclization of highly functionalized enamides, often mediated by reagents like Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). Another method involves the reaction of different starting materials, such as aminoguanidine and alkoxides, to introduce various functional groups into the thiazole structure (Kettmann & Svetlik, 2003).

Molecular Structure Analysis

The molecular structure of thiazole derivatives often features a flat-envelope conformation with distinct orientation of substituted groups. X-ray crystallography has been extensively used to determine these structures, revealing how different substituents affect the overall molecular conformation (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Chemical Reactions and Properties

Chemical properties of thiazole derivatives vary based on the substituents. They often involve reactions like nucleophilic substitution, addition to double bonds, or cyclization. These reactions are critical in modifying the compound's biological activity and physicochemical properties (Chu, Rao, Zheng, & Xu, 2021).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the presence of different functional groups can significantly affect the compound's solubility in various solvents and its melting point (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of thiazole derivatives are determined by the electronic configuration and the nature of the substituents on the thiazole ring. These properties are crucial in determining the compound's utility in various chemical and biological applications (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Scientific Research Applications

Antimicrobial, Antitumor, and Antidiabetic Agents

Thiazolidinediones (TZDs), with structural modifications including the thiazole core, have shown significant pharmacological activities. These modifications enhance their potential as antimicrobial, anticancer, and antidiabetic agents. The TZD nucleus, when integrated with different structural fragments, leads to the development of various lead molecules targeting clinical disorders. The versatility of TZD derivatives stems from their novel modes of action, low cost, and ease of synthesis, making them attractive for medicinal chemists to explore further for drug development (Singh et al., 2022).

Heterocyclic Systems in Medicinal Chemistry

The study and development of 1,3,4-thia(oxa)diazoles have underscored their critical role in expressing pharmacological activity, confirming their importance for medicinal chemistry. These heterocycles serve as key structural components for creating new drug-like molecules with a wide range of activities, including antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. The ability to combine these cores with various heterocycles often leads to a synergistic effect, enhancing their pharmacological potential (Lelyukh, 2019).

Synthetic Methodologies

Research into practical synthesis methodologies for related heterocyclic compounds, such as 5,5′-Methylene-bis(benzotriazole), indicates the ongoing exploration of efficient, environmentally benign synthesis processes. These methodologies not only facilitate the production of important intermediates but also support the green chemistry movement by developing methods that are easy to work up and environmentally friendly (Gu et al., 2009).

Optoelectronic Materials

The integration of heterocyclic fragments like quinazolines and pyrimidines into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials. These compounds, with their unique properties, find applications in luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), among others. This area of research illustrates the crossover potential of thiazole derivatives and related compounds into materials science, offering innovative solutions for electronic and photonic applications (Lipunova et al., 2018).

properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-8-6-7-11-15(12)20-17(21)16-13(2)19-18(22-16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGLIXKPCKYPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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